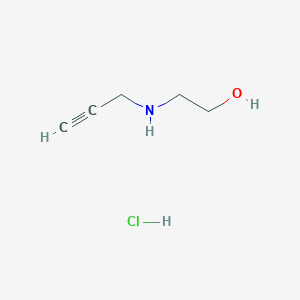2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride
CAS No.: 1354960-70-5
Cat. No.: VC17651587
Molecular Formula: C5H10ClNO
Molecular Weight: 135.59 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1354960-70-5 |
|---|---|
| Molecular Formula | C5H10ClNO |
| Molecular Weight | 135.59 g/mol |
| IUPAC Name | 2-(prop-2-ynylamino)ethanol;hydrochloride |
| Standard InChI | InChI=1S/C5H9NO.ClH/c1-2-3-6-4-5-7;/h1,6-7H,3-5H2;1H |
| Standard InChI Key | MQUOCZHRMSVMEL-UHFFFAOYSA-N |
| Canonical SMILES | C#CCNCCO.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride (CAS 1354960-70-5) is a hydrochloride salt of the primary amine 2-(prop-2-yn-1-ylamino)ethanol. Its IUPAC name, 2-(prop-2-ynylamino)ethanol hydrochloride, reflects the propargylamine moiety bonded to ethanolamine, with a hydrochloride counterion . The molecular formula C₅H₁₀ClNO corresponds to a monoisotopic mass of 135.0451 Da and an exact mass of 135.0450916 Da .
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₅H₁₀ClNO |
| Molecular Weight | 135.59 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 2 |
| Rotatable Bonds | 3 |
Structural Elucidation
The compound features a propargyl group (-C≡C-CH₂-) attached to the amino group of ethanolamine, with the hydrochloride salt stabilizing the amine. The 2D structure (Fig. 1) reveals a linear alkyne chain, while 3D conformer models highlight steric interactions between the propargyl and ethanolamine groups .
Fig. 1: 2D Structure of 2-(Prop-2-yn-1-ylamino)ethan-1-ol Hydrochloride
Synthesis and Manufacturing
Synthetic Routes
The compound is synthesized via nucleophilic substitution between propargylamine and 2-chloroethanol, followed by hydrochloride salt formation . Alternative methods adapt N-propargylation strategies using propargyl bromide and ethanolamine under basic conditions .
Example Protocol:
-
Propargylamine Derivatization: React propargylamine (1.2 equiv.) with 2-chloroethanol (1 equiv.) in dry THF at 0°C for 3 hours .
-
Salt Formation: Treat the crude product with HCl gas in diethyl ether to precipitate the hydrochloride salt .
-
Purification: Isolate via silica gel chromatography (CH₂Cl₂:MeOH 95:5) to yield a white crystalline solid (62–81% yield) .
Scalability and Optimization
Industrial-scale production employs phase-transfer catalysis (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields . Recent advances utilize flow chemistry to minimize byproducts like DCU (dicyclohexylurea) in coupling reactions .
Physicochemical Properties
Spectral Characterization
-
¹H NMR (400 MHz, CDCl₃): δ 7.37–7.29 (m, 5H, aromatic), 5.99 (q, J = 6.6 Hz, 1H), 4.30 (dd, 2H), 2.46 (t, 1H) .
-
¹³C NMR (101 MHz, CDCl₃): δ 169.25 (C=O), 78.60 (C≡C), 66.40 (CH₂O) .
Solubility and Stability
The compound exhibits high solubility in polar solvents (water, ethanol) due to its ionic nature but is hygroscopic, requiring anhydrous storage . Thermal gravimetric analysis (TGA) shows decomposition above 200°C, with optimal stability at pH 4–6 .
Applications in Chemical Research
Click Chemistry
The propargyl group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming triazole linkages for polymer and bioconjugate synthesis . For example, it serves as a precursor for functionalized acetates in enzymatic kinetic resolutions .
Pharmaceutical Intermediates
As a chiral building block, it aids in synthesizing β-adrenergic receptor agonists and antifungal agents. Its ethanolamine backbone mimics natural neurotransmitters, facilitating drug design .
Future Directions
Research priorities include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
